molecular formula C10H11ClN4O5 B017576 2-Chloroinosine CAS No. 13276-43-2

2-Chloroinosine

Cat. No. B017576
CAS RN: 13276-43-2
M. Wt: 302.67 g/mol
InChI Key: NDSPCQCIHGSYAS-UUOKFMHZSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloroinosine involves several key steps starting from commercially available precursors. A notable method includes the synthesis from 2’,3’,5’-tri-O-acetylguansine, achieving a total yield of 72% through a three-step process. This method emphasizes the transformation of the C2-NH2 group into a chloride and highlights the selective chlorination and amination processes involved (Xia Ran et al., 2016). Another approach for synthesizing 2-chloro- and 2-tosyloxy-2'-deoxyinosine derivatives utilizes commercially available 2'-deoxyguanosine, providing a simpler method compared to traditional glycosylation techniques (Narender Pottabathini et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-chloroinosine and its analogues plays a critical role in their reactivity and biological activity. Studies have focused on the solid-state and solution conformations of chlorinated nucleosides, providing insights into their structural characteristics and implications for biological interactions (G. Birnbaum et al., 1984). These structural analyses are essential for understanding the molecular basis of the nucleoside's activity and its interaction with biological targets.

Chemical Reactions and Properties

2-Chloroinosine participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. Its reactivity has been explored in the formation of N-substituted 2'-deoxyguanosine analogues, demonstrating its utility in nucleoside modification. The chloro nucleoside is considered superior in reactivity compared to its bromo and fluoro analogues, making it a valuable component in the synthesis of modified nucleosides (Narender Pottabathini et al., 2005).

Physical Properties Analysis

The physical properties of 2-chloroinosine, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties are less common, the general stability and solubility in aqueous and organic solvents are inferred from its use in synthetic procedures and biological studies. The stability of chloro derivatives at physiological pH and temperature has been particularly noted, suggesting their potential relevance in biological systems (T. Suzuki et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-chloroinosine, including its reactivity towards nucleophiles and electrophiles, are integral to its applications in organic synthesis and drug development. Its role as an intermediate in the preparation of N-substituted 2'-deoxyguanosine analogues showcases its synthetic utility. The chloro group in 2-chloroinosine acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the nucleoside structure (Narender Pottabathini et al., 2005).

Scientific Research Applications

  • 2-chloroadenosine, a related compound, enhances the accumulation of inositol phosphates in rat striatal slices and neuroglial cocultures, indicating a potential role in neuroglial cooperativity and muscarinic-sensitive phospholipase C in the striatum (El‐Etr et al., 1989).

  • Derivatives of 2-chloroindoleninone, including 2-chloroindoleninone itself, have been used in the synthesis of various indolinone compounds (Baker & Duke, 1972).

  • 2-chloro-adenosine can induce apoptosis in astroglial cells in rat brain cultures, which may have implications for nervous system development and responses to trauma and ischemia (Abbracchio et al., 1995).

  • This compound has been shown to induce apoptosis in human prostate cancer PC3 cells and sensitize them to other antineoplastic agents (Bellezza, Tucci, & Minelli, 2008).

  • 2-chlorodeoxyadenosine can induce apoptosis in B cell chronic lymphocytic leukemia cells in vitro at clinically achievable doses (Castejón et al., 1997).

  • The mechanism of action for 2-chloroadenosine in inducing apoptosis in leukemia cells involves activating the intrinsic pathway of apoptosis and causing ATP depletion and inhibition of macromolecular synthesis (Bastin-Coyette et al., 2008).

  • 2-chloroquinoline-3-carbaldehyde and related analogs have applications in biological evaluation and synthetic applications (Hamama et al., 2018).

  • 2-chloro derivatives formed in the human stomach from foodstuffs may have potential importance as a carcinogen causing gastric cancer (Suzuki et al., 2001).

  • Treatment with 2-chlorodeoxyadenosine has shown effectiveness in inducing remissions in patients with hairy-cell leukemia (Piro et al., 1990).

Safety And Hazards

When handling 2-Chloroinosine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is advised .

properties

IUPAC Name

2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSPCQCIHGSYAS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroinosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
LC Antonino, JC Wu - Biochemistry, 1994 - ACS Publications
… used to enzymatically synthesize 2-fluoroinosine and 2-chloroinosine from the 2-fluoro- and … IMPDH catalyzes the conversion of both 2-fluoro- and 2-chloroinosine 5'-monophosphate (2-…
Number of citations: 49 pubs.acs.org
JF Gerster, RK Robins - The Journal of organic chemistry, 1966 - ACS Publications
… The synthesis of 2-chloroinosine (III) was … Previous attempts to prepare 2-chloroinosine from 2,6-dichloro-9-(2',3,,… Treatment of II with alkalinehydrogen peroxide gave 2-chloroinosine in …
Number of citations: 62 pubs.acs.org
T Suzuki, H Ide, M Yamada, T Morii, K Makino - Bioorganic & medicinal …, 2001 - Elsevier
… We report herein the formation of 2-chloroinosine (2-Cl-Ino) from Guo with HNO 2 in the presence of NaCl, and discuss the reaction mechanism of the chlorination based on the …
Number of citations: 6 www.sciencedirect.com
N Pottabathini, S Bae, P Pradhan… - The Journal of …, 2005 - ACS Publications
… 2-chloroinosine has been utilized to probe the mechanism of inosine monophosphate dehydrogenase. 2-Chloroinosine … to the hypothesis that 2-chloroinosine could be produced in the …
Number of citations: 33 pubs.acs.org
E Szabados, MK Manthey, PK Wilson… - IUBMB …, 1998 - Wiley Online Library
… 2-Chloroinosine was prepared by the method of Gerster and … -5'-monophosphate, 2-chloroinosine-5'monophosphate and 2… 5'-monophosphate and 2-chloroinosine 5'-monophosphate. …
Number of citations: 6 iubmb.onlinelibrary.wiley.com
A YAMAZAKI, T SAITO, Y YAMADA… - Chemical and …, 1969 - jstage.jst.go.jp
… with 0.5N barium hydroxide, afforded 2—chloroinosine (II), which was also … Similarly, 2~ chloroinosine 5’—phosphate (IX) was … pathway seemed to be through 2—chloroinosine (II). This …
Number of citations: 3 www.jstage.jst.go.jp
A YAMANOI, Y HIROSE, T SHIRO - The Journal of General and …, 1966 - jstage.jst.go.jp
… authentic 2-chloroinosine. Accordingly the reaction produt was considered to be 2-chloroinosine… solutions were also in good agreement with those of 2-chloroinosine, as shown in Fig. 2. …
Number of citations: 6 www.jstage.jst.go.jp
R Marumoto, Y YOSHIOKA, O MIYASHITA… - Chemical and …, 1975 - jstage.jst.go.jp
… Similarly, reaction of 2’,3’—O-isopropylidene—2-chloroinosine with sodium butoxide followed by removal of the protecting group afforded 2-butoxyinosine (8). The latter compound was …
Number of citations: 83 www.jstage.jst.go.jp
山崎晤弘, 斎藤忠臣, 山田吉孝, 熊代泉 - Chemical and Pharmaceutical …, 1969 - jlc.jst.go.jp
… with 0.5N barium hydroxide, afforded 2—chloroinosine (II), which was also … Similarly, 2~ chloroinosine 5’—phosphate (IX) was … pathway seemed to be through 2—chloroinosine (II). This …
Number of citations: 2 jlc.jst.go.jp
V Gurram, N Pottabathini, R Garlapati… - Chemistry–An Asian …, 2012 - Wiley Online Library
… CC cross-coupling reactions of O 6 -alkyl-2-bromoinosine and O 6 -alkyl-2-chloroinosine derivatives are generally equally efficient, although the former is more rapidly consumed. In …
Number of citations: 0 onlinelibrary.wiley.com

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